2-(cyclopentylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide
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Description
Scientific Research Applications
Muscarinic M3 Receptor Antagonism
- A study by Mitsuya et al. (2000) designed and synthesized a series of (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides, which included compounds similar to 2-(cyclopentylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide. These compounds were developed as potent, long-acting, orally active muscarinic M(3) receptor antagonists, aimed at treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).
Antitumor Activity
- Albratty et al. (2017) explored the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, including compounds structurally related to this compound. These compounds demonstrated promising inhibitory effects on different cell lines, suggesting their potential in antitumor applications (Albratty et al., 2017).
Acetyl-CoA:Cholesterol O-Acyltransferase-1 Inhibition
- Shibuya et al. (2018) identified 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This compound's structural similarity to this compound suggests potential applications in the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2OS2/c21-18(14-23-17-3-1-2-4-17)19-11-15-5-8-20(9-6-15)12-16-7-10-22-13-16/h7,10,13,15,17H,1-6,8-9,11-12,14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLRIKMNTQXEAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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